N-(2-chlorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide
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Overview
Description
N-(2-chlorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazine Ring: Starting from a suitable precursor, the pyridazine ring can be synthesized through cyclization reactions.
Introduction of the Thiophene Group: The thiophene moiety can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Attachment of the Piperidine Ring: The piperidine ring can be attached through nucleophilic substitution reactions.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amide bond formation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2-chlorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets such as enzymes, receptors, or ion channels. It could be used in assays to determine its binding affinity and specificity.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic effects. This could include studies on its efficacy in treating diseases or conditions, as well as its pharmacokinetics and toxicity.
Industry
In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide would depend on its specific biological target. Generally, such compounds may act by binding to a receptor or enzyme, thereby modulating its activity. This could involve inhibition or activation of the target, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide: can be compared with other piperidine carboxamides, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological or chemical properties compared to similar compounds. This could include differences in binding affinity, selectivity, or reactivity.
Properties
IUPAC Name |
N-(2-chlorophenyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4OS/c21-15-6-1-2-7-16(15)22-20(26)14-5-3-11-25(13-14)19-10-9-17(23-24-19)18-8-4-12-27-18/h1-2,4,6-10,12,14H,3,5,11,13H2,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQOECQMDFWOJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CS3)C(=O)NC4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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